N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide is a sulfonamide derivative characterized by a benzothiophene core linked to a methanesulfonamide group via a hydroxyethyl chain. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and aromatic systems play key roles.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-17(14,15)12-6-10(13)9-7-16-11-5-3-2-4-8(9)11/h2-5,7,10,12-13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGWUGPTUUNDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via the reaction of benzothiophene derivatives with ethylene oxide under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-substituted benzothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to biologically active benzothiophene derivatives.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Compound A : N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
- Key Differences :
- Replaces methanesulfonamide with a benzofuran-2-carboxamide group.
- Adds a 7-methoxy substituent on the benzofuran ring.
- The methoxy group enhances electron density, possibly increasing metabolic stability.
- Molecular Weight : 367.4 g/mol (higher than the target compound, suggesting reduced bioavailability).
Compound B : 1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide
- Key Differences :
- Substitutes benzothiophene with a furan-3-yl group.
- Introduces a 2-chlorophenyl substituent.
- Implications: Furan’s reduced aromaticity compared to benzothiophene may decrease π-π stacking interactions.
- Molecular Weight : 315.77 g/mol (lower than the target compound).
Compound C : Methanesulfonamide,N-[2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methylphenyl]-
- Key Differences :
- Incorporates a dihydrooxazolyl heterocycle and methylphenyl group.
- Lacks the hydroxyethyl linker.
- Implications :
- Molecular Weight : 296.39 g/mol (lowest among analogs, favoring pharmacokinetic properties).
Physicochemical and Electronic Properties
Notes:
- Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by sulfonamide groups and heterocycles (e.g., oxazole in Compound C) .
- The hydroxyethyl chain in the target compound and Compound B may enhance aqueous solubility compared to Compound C, which lacks this hydrophilic linker.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₃H₁₅NO₃S
- Molecular Weight: 273.33 g/mol
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The methanesulfonamide group is known for its ability to form hydrogen bonds, influencing enzyme activities and receptor interactions. Additionally, the presence of the benzothiophene moiety may contribute to its lipophilicity and ability to penetrate cellular membranes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism against these pathogens involves disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In a series of assays using various cancer cell lines, the compound demonstrated notable cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 12 µM |
These results suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for persistent infections .
- Cytotoxicity in Cancer Cells : Research presented at the Annual Cancer Research Conference highlighted that this compound induced significant apoptosis in MCF-7 cells, with upregulation of pro-apoptotic proteins .
- Mechanistic Insights : A mechanistic study revealed that the compound interacts with the PI3K/Akt signaling pathway, leading to reduced cell survival in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
